molecular formula C8H14F3NO4 B13200406 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid

2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid

Cat. No.: B13200406
M. Wt: 245.20 g/mol
InChI Key: PRFPCXZVVVKUBA-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxypropyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid typically involves multiple steps. One common method includes the reaction of 2-methoxyethanol with 3,3,3-trifluoro-2-hydroxypropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with chloroacetic acid to yield the final compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxypropyl group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]propanoic acid
  • **2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]butanoic acid

Uniqueness

2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxypropyl group provides additional sites for hydrogen bonding and interaction with biological targets

Properties

Molecular Formula

C8H14F3NO4

Molecular Weight

245.20 g/mol

IUPAC Name

2-[2-methoxyethyl-(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid

InChI

InChI=1S/C8H14F3NO4/c1-16-3-2-12(5-7(14)15)4-6(13)8(9,10)11/h6,13H,2-5H2,1H3,(H,14,15)

InChI Key

PRFPCXZVVVKUBA-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC(C(F)(F)F)O)CC(=O)O

Origin of Product

United States

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